Chitosan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antibacterial Applications

Field: Biomedical Sciences.

Results: Chitosan has shown to be effective in inhibiting bacterial growth.

Anticancer Applications

Field: Cancer Therapy.

Results: Chitosan has shown potential in enhancing therapeutic efficacy in cancer treatment.

Wound Healing Applications

Field: Wound Healing.

Methods: Chitosan can be utilized in forms such as membranes, hydrogels, fibers, sponges for wound healing.

Results: Chitosan has been demonstrated to promote wound healing at different wound healing stages.

Tissue Engineering Applications

Field: Tissue Engineering.

Results: Chitosan has shown potential in facilitating the regeneration of diverse tissues.

Skin and Soft Tissue Diseases Applications

Field: Dermatology.

Results: Chitosan has shown potential in the prevention and treatment of soft tissue diseases.

Transdermal Drug Delivery Applications

Food Industry Applications

Field: Food Technology.

Application: Chitosan is used in the food industry for its antimicrobial and antioxidant activities.

Methods: Chitosan can be incorporated into food packaging materials or directly applied to food products.

Results: Chitosan has shown potential in enhancing the shelf life and safety of food products.

Environmental Protection Applications

Field: Environmental Sciences.

Results: Chitosan has shown effectiveness in improving water quality.

Agricultural Applications

Field: Agriculture.

Application: Chitosan is used in agriculture for its antimicrobial properties and its ability to enhance plant growth and yield.

Methods: Chitosan can be applied as a seed treatment, soil amendment, or foliar spray.

Results: Chitosan has shown potential in enhancing plant health and productivity.

Non-Parenteral Drug Delivery Applications

Results: Chitosan has shown potential in improving drug uptake and efficacy in non-parenteral drug delivery.

Biotechnology and Bio-nanotechnology Applications

Field: Biotechnology and Bio-nanotechnology.

Application: Chitosan is used in biotechnology and bio-nanotechnology for its biocompatibility and biodegradability.

Results: Chitosan has shown potential in enhancing the performance of bio-nanocomposites and biosensors.

Regenerative Medicine Applications

Field: Regenerative Medicine.

Application: Chitosan is used in regenerative medicine for its ability to support cell growth and differentiation.

Results: Chitosan has shown potential in supporting tissue regeneration.

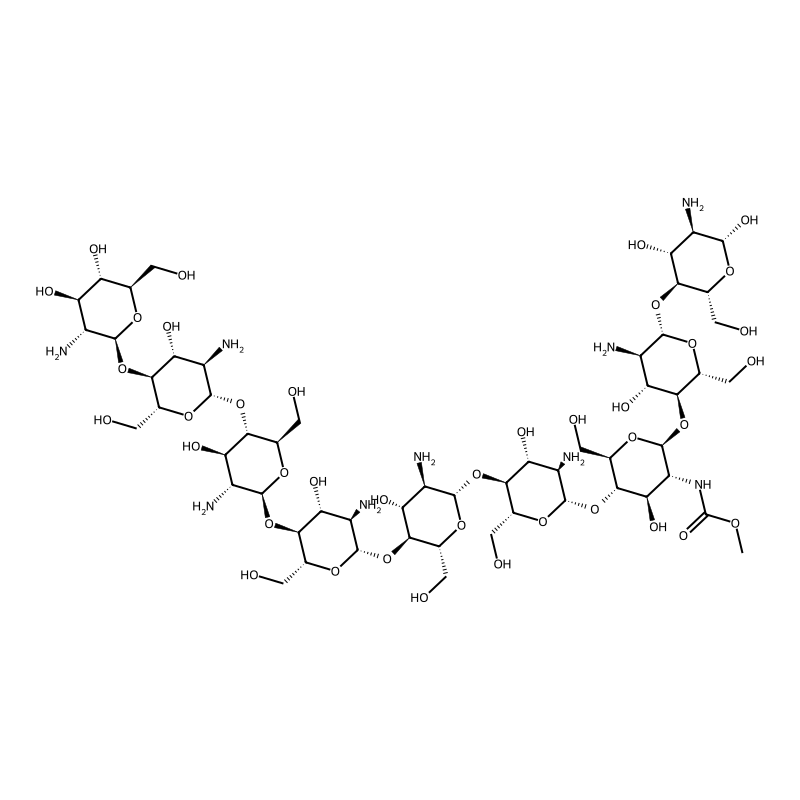

Chitosan is a biopolymer derived from chitin, which is primarily found in the exoskeletons of crustaceans like crabs and shrimp, as well as in the cell walls of fungi. It is a linear polysaccharide composed of glucosamine and N-acetylglucosamine units. Chitosan is characterized by its biocompatibility, biodegradability, and non-toxicity, making it an attractive material for various biomedical applications. The degree of deacetylation of chitosan can vary, influencing its solubility and biological properties. Typically, commercial chitosan has a degree of deacetylation ranging from 60% to 100%, with a molecular weight between 3,800 and 20,000 daltons .

The mechanism of action of chitosan depends on its application. Here are two examples:

- Metal Chelation: Due to its positively charged amino groups, chitosan can bind to metal ions. This property is being explored for water treatment to remove heavy metals [].

- Adsorption: Chitosan can form a gel-like structure and adsorb (trap) other molecules on its surface. This mechanism is being investigated for drug delivery applications [].

- Deacetylation: The conversion of chitin to chitosan involves the removal of acetyl groups through alkaline hydrolysis, commonly using sodium hydroxide.

- Esterification: Chitosan can react with carboxylic acids to form esters, enhancing its solubility and functionality .

- Alkylation: Alkyl groups can be introduced to the amino or hydroxyl groups, modifying its properties for specific applications .

- Quaternization: The amino group can be quaternized to produce quaternary ammonium derivatives, which exhibit enhanced antimicrobial activity .

These reactions allow for the synthesis of various chitosan derivatives tailored for specific applications in fields such as medicine and materials science.

Chitosan exhibits significant biological activities that make it valuable in medical and pharmaceutical applications:

- Antimicrobial Properties: Chitosan demonstrates antibacterial and antifungal activities, which are influenced by factors such as pH and the degree of deacetylation. It interacts with negatively charged microbial membranes, leading to cell disruption .

- Biocompatibility: Due to its natural origin and non-toxic nature, chitosan is well-tolerated by biological systems, making it suitable for drug delivery and tissue engineering applications .

- Wound Healing: Chitosan promotes wound healing by enhancing cell proliferation and migration while exhibiting hemostatic properties .

- Antioxidant Activity: Chitosan has been shown to scavenge free radicals, contributing to its potential in preventing oxidative stress-related diseases .

The synthesis of chitosan typically involves the deacetylation of chitin. Common methods include:

- Alkaline Hydrolysis: Chitin is treated with sodium hydroxide at elevated temperatures, resulting in the removal of acetyl groups.

- Chemical Modification: Various chemical modifications can be performed post-synthesis to enhance solubility or introduce new functionalities. These modifications include carboxymethylation, acylation, and thiolation .

The choice of synthesis method affects the properties of the resulting chitosan, including its molecular weight and degree of deacetylation.

Studies have shown that chitosan interacts with various biological molecules, enhancing its functionality:

- Cell Membrane Interactions: Chitosan's positive charge allows it to bind effectively with negatively charged cell membranes, facilitating drug uptake and improving membrane permeability .

- Protein Binding: Chitosan can interact with proteins through ionic interactions or hydrogen bonding, which can be exploited in drug delivery systems to enhance therapeutic efficacy .

These interactions are critical for optimizing chitosan's performance in biomedical applications.

Chitosan shares similarities with several other biopolymers. Here are some notable compounds:

| Compound | Source | Key Features |

|---|---|---|

| Chitin | Crustaceans, fungi | Precursor to chitosan; insoluble in water |

| Cellulose | Plants | Linear polysaccharide; used in textiles |

| Alginate | Brown seaweed | Forms gels; used in food and pharmaceuticals |

| Pectin | Fruits | Gel-forming polysaccharide; used in food |

| Gelatin | Animal collagen | Biodegradable; used in food and pharmaceuticals |

Uniqueness of Chitosan

Chitosan's unique properties stem from its amino groups that provide cationic characteristics at acidic pH levels. This allows for enhanced interactions with negatively charged surfaces (e.g., bacterial membranes), making it particularly effective as an antimicrobial agent compared to other biopolymers like cellulose or alginate. Additionally, its ability to form gels under specific conditions makes it versatile for drug delivery applications.

Chemical Definition and Nomenclature

Chitosan represents a linear polysaccharide composed of randomly distributed β-(1→4)-linked D-glucosamine (deacetylated unit) and N-acetyl-D-glucosamine (acetylated unit) [4]. The chemical structure of chitosan can be described as a copolymer of glucosamine and acetyl-glucosamine units [3] [6].

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for chitosan varies depending on the specific molecular composition. For the polymer chain, the IUPAC name is β-(1,4)-2-Amino-2-deoxy-D-glucose [7] [8]. Individual monomeric units carry the IUPAC designation of 2-amino-2-deoxy-β-D-gluco-hexopyranosyl-(1→4)-2-amino-2-deoxy-hexopyranosyl-(1→4)-2-amino-2-deoxy-hexopyranose [9].

The molecular formula of chitosan depends on the degree of polymerization and deacetylation. For basic repeating units, the formula is commonly expressed as (C6H11NO4)n [10], where n represents the number of repeating units. Commercial chitosan samples typically have molecular weights ranging from 100,000 to 300,000 Daltons, corresponding to molecular formulas such as C56H103N9O39 for specific polymer chains [11] [12].

The Chemical Abstracts Service (CAS) Registry Number for chitosan is 9012-76-4 [10] [13] [11]. This unique identifier has been consistently used across scientific literature and commercial applications since the establishment of systematic chemical nomenclature.

Chitosan is known by various synonymous names in scientific and commercial contexts. These include deacetylated chitin, poliglusam, beta-1,4-poly-D-glucosamine, chitosane, oligochitosan, seacureplus, and amino-oligosaccharin [10] [7] [8]. The diversity of names reflects the compound's varied sources, preparation methods, and applications across different industries.

The fundamental distinction between chitin and chitosan lies in the degree of deacetylation. When the degree of deacetylation reaches approximately 50%, the material becomes soluble in aqueous acidic solutions and is classified as chitosan [14] [6]. Chitosan with degrees of deacetylation exceeding 75% is considered high-quality material suitable for most commercial applications [11].

The chemical definition of chitosan emphasizes its unique properties as the only naturally occurring cationic polysaccharide [10]. In acidic conditions (pH < 5.7), chitosan behaves as a polyelectrolyte due to protonation of amino groups, giving rise to its positive charge [3] [15]. This cationic nature distinguishes chitosan from most other natural polysaccharides and contributes to its unique functional properties.

Position in Natural Polysaccharide Classification

Chitosan occupies a distinctive position within the classification of natural polysaccharides, representing one of the most important members of the basic polysaccharide family [14]. The comprehensive classification of natural polysaccharides provides essential context for understanding chitosan's unique characteristics and functional properties.

Natural polysaccharides are primarily classified based on their chemical structure, consisting of monosaccharide units joined by glycosidic linkages [16]. These biopolymers represent the most prevalent type of carbohydrates in nature and can be categorized into homopolysaccharides (composed of the same monosaccharide) and heteropolysaccharides (composed of different monosaccharides) [16].

Within the broader classification system, polysaccharides are organized into three basic functional categories: structural polysaccharides like cellulose and chitin, storage polysaccharides such as starch and glycogen, and gel-forming polysaccharides including alginic acid and mucopolysaccharides [16]. Chitosan, as a derivative of the structural polysaccharide chitin, inherits many structural characteristics while gaining unique solubility properties.

From a polyelectrolyte perspective, natural polysaccharides are classified as ionic or nonionic, with ionic varieties further subdivided into cationic and anionic types [17]. Chitosan stands out as the primary representative of positively charged polysaccharides (cationic), while negatively charged polysaccharides include alginate, heparin, hyaluronic acid, and pectin [17]. This classification based on charge characteristics is fundamental to understanding chitosan's unique interactions and applications.

The structural relationship between chitosan and cellulose represents a particularly important aspect of polysaccharide classification [18]. Both biopolymers share similar molecular backbones with β-glycosidic linkages, but differ significantly in their functional groups [18] [19]. Cellulose contains hydroxyl groups at the C-2 position, while chitin and chitosan feature acetamide and amino groups respectively at this position [14] [18]. This structural similarity explains why both compounds serve structural roles in living organisms - chitin in invertebrates and insects' cuticles, and cellulose in terrestrial plants [18].

Chitosan's classification as a linear aminopolysaccharide with high nitrogen content distinguishes it from most other natural polysaccharides [15]. The presence of reactive amino groups enables chitosan to form intermolecular hydrogen bonds, resulting in high viscosity solutions and unique film-forming capabilities [15]. These characteristics position chitosan as a unique member of the polysaccharide family with exceptional versatility.

Within the family of chitin derivatives, chitosan represents a collective name for N-deacetylated chitin derivatives with varying degrees of deacetylation [14] [6]. This classification acknowledges that chitosan encompasses a range of related polymers differing in molecular weight, degree of deacetylation, and physicochemical properties [6]. The degree of deacetylation serves as a primary classification criterion, with materials containing more than 50% deacetylated units typically classified as chitosan [6].

The biosynthetic classification of chitosan places it among polysaccharides that can be obtained through both natural occurrence and chemical modification [6]. While chitosan occurs naturally in certain fungi, particularly members of the Mucoraceae family, commercial chitosan is predominantly produced through chemical deacetylation of chitin from crustacean sources [6]. This dual origin classification reflects the compound's accessibility through both natural extraction and industrial processing.

Chitosan's position in the renewable resource classification system highlights its significance as a sustainable biopolymer [16]. As a derivative of chitin, which represents the second most abundant natural polymer after cellulose, chitosan benefits from an extensive and renewable raw material base [16]. This classification becomes increasingly important as industries seek sustainable alternatives to petroleum-based polymers.

Global Production and Economic Significance

The global chitosan market represents one of the most rapidly expanding segments within the biopolymer industry, demonstrating exceptional growth potential and economic significance across multiple application sectors. Current market analyses reveal substantial variation in market valuations, reflecting the dynamic nature of this emerging industry and different methodological approaches employed by research organizations.

| Market Research Organization | Market Size 2023 (USD Billion) | Market Size 2024 (USD Billion) | Projected Market Size 2030-2035 (USD Billion) | CAGR (%) | Forecast Period |

|---|---|---|---|---|---|

| Grand View Research | 13.00 | - | 47.06 | 20.30 | 2024-2030 |

| Precedence Research | 15.92 | 19.15 | 101.06 | 20.29 | 2025-2034 |

| Allied Market Research | 7.80 | - | 42.80 | 18.70 | 2024-2033 |

| SkyQuest Technology | 14.10 | 17.23 | 85.68 | 22.20 | 2025-2032 |

| Roots Analysis | 7.84 | 7.84 | 58.54 | 20.05 | 2024-2035 |

| Mordor Intelligence | 2.34 | 2.34 | 4.11 | 11.93 | 2025-2030 |

The consensus among market research organizations indicates that the global chitosan market was valued between 7.8 and 15.92 billion USD in 2023, with projections suggesting growth to between 42.8 and 101.06 billion USD by the early 2030s [20] [21] [22] [23] [24] [25]. The compound annual growth rates consistently range from 18.7% to 22.3%, indicating robust market expansion across all forecasting models [20] [21] [22] [24] [25].

Regional market distribution reveals significant geographical concentration, with Asia Pacific dominating global production and consumption. The Asia Pacific region accounts for approximately 47% of the global market share, primarily due to abundant raw material availability from the extensive fishing industry in coastal areas [21] [22] [23]. Countries such as China and India represent major production centers, with India ranking as the second-largest shrimp producer globally and the largest exporter after China [21]. The region's dominance is further strengthened by the presence of both small-scale and large-scale manufacturing facilities, enabling efficient processing of shell waste materials [22].

North America represents the second-largest regional market, characterized by strong regulatory support and advanced manufacturing capabilities [21]. The regulatory environment in North America, particularly the guidelines established by the Food and Drug Administration, facilitates the approval process for new chitosan-containing products across various industries [21]. The region demonstrates the fastest growth rate among developed markets, driven by increasing demand for sustainable and eco-friendly materials [23].

The raw material foundation for chitosan production relies heavily on crustacean waste, particularly shrimp shells, crab shells, and squid pens [20]. Shrimp shells dominate as the primary source due to their chitin content of approximately 25% to 40%, compared to crab shells which contain approximately 15% to 20% chitin [21]. This abundance of raw materials, often considered waste products from the fishery industry, provides a sustainable and cost-effective foundation for chitosan production [22].

Economic significance extends beyond direct market value to encompass environmental and sustainability benefits. The utilization of fishery waste for chitosan production addresses waste management challenges while creating valuable commercial products [22]. Traditional disposal methods for crustacean shells, including direct use as fertilizers or disposal in landfills, have been replaced by value-added processing into chitosan and related products [20].

Market drivers include increasing demand for naturally derived products, expanding applications in water treatment, pharmaceuticals, and cosmetics, and growing awareness of environmental sustainability [20] [21]. The water treatment segment represents the largest application area, accounting for approximately 33.5% of total market revenue, driven by increasing global wastewater production and stringent environmental regulations [22] [23]. The pharmaceutical and biomedical segment demonstrates the highest growth rate, fueled by extensive research into drug delivery systems, wound healing applications, and tissue engineering [22].

Production capacity and manufacturing infrastructure continue to expand globally, with established production centers in Japan, North America, Poland, Italy, Russia, Norway, and India [26]. The commercial production scale has been estimated at 10^9 to 10^10 tons annually produced in nature, indicating vast potential for sustainable harvesting and processing [26].

Investment in research and development activities represents a significant economic component, with numerous patents secured during the 1930s and 1940s, followed by renewed patent activity from the 1970s onward [3]. Current research initiatives focus on developing innovative chitosan-based products, exploring new application areas, and improving production efficiency [24] [25].

The economic impact extends to employment generation across the value chain, from raw material collection and processing to product manufacturing and distribution. The industry supports both traditional fishing communities through waste utilization and high-technology sectors through advanced applications in pharmaceuticals and biotechnology [22] [23].

Market challenges include production cost optimization, raw material quality standardization, and regulatory compliance across different regions [24]. The high production costs associated with chitosan processing, combined with complex extraction procedures, represent ongoing economic considerations for market participants [24]. However, the industry trend toward improved manufacturing efficiency and economies of scale continues to address these challenges [25].

Basic Monomer Units

Chitosan is fundamentally composed of two types of monomer units that determine its chemical and physical properties. The primary monomer is D-glucosamine (2-amino-2-deoxy-D-glucose), which contains a free amino group at the C2 position [8] [9]. The secondary monomer is N-acetyl-D-glucosamine (2-acetamido-2-deoxy-D-glucose), which retains the acetyl group from the original chitin structure [3] [10].

The molecular structure of chitosan includes both acetylated and deacetylated portions, with the monomer units distributed either randomly or in block arrangements along the polymer chain [11]. This distribution pattern significantly influences the physical properties and biological activities of the resulting chitosan polymer [7] [12].

Chemical Linkage and Bonding

The monomer units in chitosan are connected through β-(1→4) glycosidic bonds, creating a linear polymer chain structure [1] [13]. This linkage is identical to that found in cellulose and chitin, contributing to the structural similarity between these polysaccharides [8]. The β-(1→4) glycosidic bonds provide the polymer with its characteristic rigidity and resistance to enzymatic degradation under normal physiological conditions [6].

Each glycosidic linkage creates a potential site for conformational flexibility, with molecular dynamics studies revealing that the most flexible disaccharide unit is the GlcN-GlcNAc combination [13]. The conformational freedom of individual glycosidic bonds operates independently of neighboring linkages along the oligomer chain [13].

Degree of Deacetylation and Its Significance

Definition and Measurement

The degree of deacetylation represents the molar fraction of D-glucosamine units in the chitosan polymer, typically expressed as a percentage [14] [15]. This parameter is crucial for distinguishing between chitin and chitosan, with chitosan generally defined as having a degree of deacetylation of 50% or higher [14] [11]. Most commercial chitosan products exhibit degree of deacetylation values ranging from 75% to 95% [15] [16].

The degree of deacetylation directly influences the physicochemical properties of chitosan, including solubility, biodegradability, and biological activity [14] [17]. Higher degrees of deacetylation result in increased numbers of free amino groups, which enhance the polymer's cationic character and reactivity [14] [18].

Analytical Methods for Degree of Deacetylation Determination

Multiple analytical techniques have been developed for accurate determination of chitosan's degree of deacetylation. Nuclear magnetic resonance spectroscopy (¹H NMR) is considered the gold standard method due to its high precision and non-destructive nature [19] [20]. The method involves integration of characteristic proton signals from acetyl and amino groups to calculate the deacetylation percentage [20] [21].

Fourier transform infrared spectroscopy represents the most commonly used routine method for degree of deacetylation determination [15] [17]. The technique relies on the ratio of absorption bands corresponding to amide groups (1650 cm⁻¹) and amino groups (1320 cm⁻¹, 1420 cm⁻¹) [17] [16]. Alternative methods include ultraviolet spectrophotometry, conductometric titration, and acid-base titration, each offering different advantages in terms of simplicity, cost, and accuracy [19] [17].

Molecular Weight Characteristics

Molecular Weight Distribution

Chitosan exhibits a wide range of molecular weights depending on the source material and processing conditions [12] [22]. Commercial chitosan products typically range from 100 to 1000 kDa, with classifications including low molecular weight chitosan (less than 100 kDa), medium molecular weight chitosan (100-1000 kDa), and high molecular weight chitosan (greater than 1000 kDa) [11] [23].

The molecular weight distribution significantly affects the polymer's physical properties, including viscosity, solubility, and biological activity [12] [24]. Lower molecular weight chitosans generally exhibit enhanced solubility and biological activity, while higher molecular weight variants provide superior mechanical properties [11] [23].

Molecular Weight Determination Methods

Various analytical techniques are employed for chitosan molecular weight determination, each with specific advantages and limitations [22] [25]. Viscometry remains the most accessible method, utilizing the Mark-Houwink equation to relate intrinsic viscosity to molecular weight [24] [25]. This approach requires knowledge of specific constants (K and a) that depend on the solvent system and temperature conditions [24].

Size exclusion chromatography coupled with multi-angle light scattering provides accurate molecular weight measurements but requires sample prefiltration to remove aggregates [22]. Asymmetric flow field-flow fractionation represents a newer technique that effectively separates polymer molecules from aggregates, providing more accurate molecular weight determinations [22].

Functional Groups and Reactive Sites

Primary Functional Groups

Chitosan contains three types of reactive functional groups that enable various chemical modifications [8]. The primary amino group at the C2 position represents the most reactive site, with a pKa value of approximately 6.5 [1] [2]. This group becomes protonated under acidic conditions, conferring positive charge to the polymer and enabling solubility in dilute acids [1] [26].

The polymer also contains primary hydroxyl groups at the C6 position and secondary hydroxyl groups at the C3 position [8]. The C6 hydroxyl group exhibits higher reactivity compared to the C3 hydroxyl group due to reduced steric hindrance [1] [8]. These hydroxyl groups serve as additional sites for chemical modification and contribute to the polymer's hydrogen bonding capacity [7].

Chemical Reactivity and Modification Sites

The amino groups in chitosan are more prone to nucleophilic reactions compared to the hydroxyl groups, making them the primary targets for chemical modifications [1] [18]. Common modification reactions include N-substitution, acylation, alkylation, and quaternization [18]. The C2 amino group's high reactivity necessitates protection strategies when selective modification of hydroxyl groups is desired [18].

Both amino and hydroxyl groups can react non-selectively with electrophilic reagents such as acids, acid chlorides, and haloalkanes [1]. The presence of multiple reactive sites allows for diverse functionalization strategies, including phosphorylation, thiolation, and cross-linking reactions [1] [18].

Structural Conformations and Polymorphs

Crystalline Structure Types

Chitosan exhibits two main crystalline forms: α-chitosan and β-chitosan [27]. The α-chitosan form is characterized by higher crystallinity and stronger intermolecular hydrogen bonding, while β-chitosan displays reduced crystallinity due to weaker intermolecular forces [27]. X-ray diffraction analysis reveals characteristic peaks at 2θ values of approximately 10° and 20°, corresponding to different crystallographic planes [27].

The polymer can exist in two primary polymorphic forms: the tendon (hydrated) polymorph and the annealed (anhydrous) polymorph [28] [29]. Both forms adopt similar Type I conformations characterized by extended two-fold helical structures stabilized by intramolecular O3-O5 hydrogen bonds [28] [30].

Solution Conformation

In dilute solution, chitosan adopts a semi-flexible rod conformation with a persistence length of approximately 16 nm [31]. The Mark-Houwink exponent of 0.95 indicates a relatively extended chain conformation in acidic solutions [31]. The polymer's conformation is strongly influenced by pH and ionic strength, with electrostatic repulsion between protonated amino groups affecting chain dimensions [32] [33].

Molecular dynamics simulations reveal that chitosan chains can populate multiple conformational states, with the flexibility varying depending on the monomer sequence and degree of deacetylation [34] [13]. The polymer exhibits characteristic worm-like chain behavior in solution, with conformational parameters comparable to other semi-rigid polysaccharides [32].

Physicochemical Properties

Solubility and Solution Behavior

Chitosan's solubility is fundamentally determined by the protonation state of its amino groups [1] [26]. The polymer is insoluble in water and alkaline solutions but readily dissolves in dilute aqueous acids below pH 6.5 [1] [2]. Common solvents include acetic acid, formic acid, and hydrochloric acid, with the choice of solvent affecting the polymer's conformation and properties [2] [26].

The solubility behavior is closely related to the degree of deacetylation, with higher deacetylation degrees generally improving solubility in acidic media [14]. Studies indicate that chitosan requires a minimum degree of deacetylation of 85% for good solubility [1]. The polymer's polyelectrolyte nature in acidic solutions results in expanded chain conformations due to electrostatic repulsion between charged amino groups [32].

Thermal Properties and Stability

Chitosan exhibits a melting point of approximately 102.5°C, although the polymer typically decomposes before reaching its melting point [2]. The thermal stability depends on the degree of deacetylation and molecular weight, with higher molecular weight samples generally showing greater thermal stability [11].

Under nitrogen atmosphere, chitosan can withstand temperatures up to 250°C without significant decomposition [2]. The polymer's thermal behavior is influenced by its crystalline structure, with more crystalline samples exhibiting higher thermal stability [27]. Thermogravimetric analysis reveals characteristic decomposition patterns that can be used to assess the polymer's thermal properties [35].

Structural Characterization Techniques

Spectroscopic Methods

Infrared spectroscopy provides detailed information about chitosan's functional groups and structural features [17] [16]. Characteristic absorption bands include the amide I band at 1650 cm⁻¹, the amide II band at 1550 cm⁻¹, and amino group stretches at 1320 cm⁻¹ and 1420 cm⁻¹ [17]. The relative intensities of these bands can be used to calculate the degree of deacetylation [17] [16].

Nuclear magnetic resonance spectroscopy offers the most detailed structural information, with ¹H NMR providing precise quantification of acetyl and amino group contents [20] [21]. The technique enables determination of monomer sequence distribution and can detect subtle structural variations between different chitosan samples [20].

X-ray Diffraction Analysis

X-ray diffraction analysis reveals chitosan's crystalline structure and polymorphic forms [27] [36]. The technique provides information about crystallinity index, which typically ranges from 10% to 80% depending on the source and processing conditions [27]. Characteristic diffraction peaks at 2θ values of 10°, 20°, and 21° correspond to different crystallographic planes [27].

The crystallinity index can be calculated using the equation: (I₁₁₀ - Iam)/I₁₁₀ × 100, where I₁₁₀ represents the maximum intensity at 2θ = 20° and Iam represents the amorphous background intensity [27]. Changes in crystallinity can be monitored during chemical modifications or processing treatments [27] [36].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 53 of 58 companies (only ~ 8.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pharmacology

MeSH Pharmacological Classification

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Agrochemicals -> Pesticides

Cosmetics -> Film forming

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

2: Younes I, Rinaudo M. Chitin and chitosan preparation from marine sources. Structure, properties and applications. Mar Drugs. 2015 Mar 2;13(3):1133-74. doi: 10.3390/md13031133. Review. PubMed PMID: 25738328; PubMed Central PMCID: PMC4377977.

3: Zhu L, Peng L, Zhang YQ. The processing of chitosan and its derivatives and their application for postoperative anti-adhesion. Mini Rev Med Chem. 2015;15(4):330-7. Review. PubMed PMID: 25723456.

4: Liao ZX, Chuang EY, Hsiao CW, Sung HW. 21. pH-sensitive chitosan-based nanoparticles for protein drug delivery: oral approaches: Original research article: a novel pH-sensitive hydrogel composed of carboxymethyl chitosan and alginate cross-linked by genipin for protein drug delivery, 2004. J Control Release. 2014 Sep 28;190:68-70. PubMed PMID: 25356494.

5: Kerch G. The potential of chitosan and its derivatives in prevention and treatment of age-related diseases. Mar Drugs. 2015 Apr 13;13(4):2158-82. doi: 10.3390/md13042158. Review. PubMed PMID: 25871293; PubMed Central PMCID: PMC4413205.

6: Patrulea V, Applegate LA, Ostafe V, Jordan O, Borchard G. Optimized synthesis of O-carboxymethyl-N,N,N-trimethyl chitosan. Carbohydr Polym. 2015 May 20;122:46-52. doi: 10.1016/j.carbpol.2014.12.014. Epub 2014 Dec 25. PubMed PMID: 25817641.

7: Devarayan K, Sathishkumar Y, Lee YS, Kim BS. Effect of Microgravity on Fungistatic Activity of an α-Aminophosphonate Chitosan Derivative against Aspergillus niger. PLoS One. 2015 Oct 15;10(10):e0139303. doi: 10.1371/journal.pone.0139303. eCollection 2015. PubMed PMID: 26468641; PubMed Central PMCID: PMC4607506.

8: Jimtaisong A, Saewan N. Utilization of carboxymethyl chitosan in cosmetics. Int J Cosmet Sci. 2014 Feb;36(1):12-21. doi: 10.1111/ics.12102. Epub 2013 Dec 6. Review. PubMed PMID: 24152381.

9: Jiang Z, Han B, Li H, Li X, Yang Y, Liu W. Preparation and anti-tumor metastasis of carboxymethyl chitosan. Carbohydr Polym. 2015 Jul 10;125:53-60. doi: 10.1016/j.carbpol.2015.02.039. Epub 2015 Feb 26. PubMed PMID: 25857959.

10: Chen H, Cui S, Zhao Y, Zhang C, Zhang S, Peng X. Grafting chitosan with polyethylenimine in an ionic liquid for efficient gene delivery. PLoS One. 2015 Apr 13;10(4):e0121817. doi: 10.1371/journal.pone.0121817. eCollection 2015. PubMed PMID: 25875475; PubMed Central PMCID: PMC4395340.

11: Petit C, Reynaud S, Desbrieres J. Amphiphilic derivatives of chitosan using microwave irradiation. Toward an eco-friendly process to chitosan derivatives. Carbohydr Polym. 2015 Feb 13;116:26-33. doi: 10.1016/j.carbpol.2014.04.083. Epub 2014 Apr 28. PubMed PMID: 25458269.

12: Sahariah P, Óskarsson BM, Hjálmarsdóttir MÁ, Másson M. Synthesis of guanidinylated chitosan with the aid of multiple protecting groups and investigation of antibacterial activity. Carbohydr Polym. 2015;127:407-17. doi: 10.1016/j.carbpol.2015.03.061. Epub 2015 Mar 30. PubMed PMID: 25965500.

13: Hecq J, Siepmann F, Siepmann J, Amighi K, Goole J. Development and evaluation of chitosan and chitosan derivative nanoparticles containing insulin for oral administration. Drug Dev Ind Pharm. 2015;41(12):2037-44. doi: 10.3109/03639045.2015.1044904. Epub 2015 May 26. PubMed PMID: 26006329.

14: Veraldi S, Raia DD, Schianchi R, De Micheli P, Barbareschi M. Treatment of symptoms of erythemato-telangiectatic rosacea with topical potassium azeloyl diglycinate and hydroxypropyl chitosan: Results of a sponsor-free, multicenter, open study. J Dermatolog Treat. 2015 Apr;26(2):191-2. doi: 10.3109/09546634.2014.921275. Epub 2014 May 27. PubMed PMID: 24831156.

15: Nwe N, Furuike T, Tamura H. Isolation and characterization of chitin and chitosan from marine origin. Adv Food Nutr Res. 2014;72:1-15. doi: 10.1016/B978-0-12-800269-8.00001-4. Review. PubMed PMID: 25081074.

16: Szymańska E, Winnicka K. Stability of chitosan-a challenge for pharmaceutical and biomedical applications. Mar Drugs. 2015 Apr 1;13(4):1819-46. doi: 10.3390/md13041819. Review. PubMed PMID: 25837983; PubMed Central PMCID: PMC4413189.

17: Lalatsa A, Schätzlein AG, Garrett NL, Moger J, Briggs M, Godfrey L, Iannitelli A, Freeman J, Uchegbu IF. Chitosan amphiphile coating of peptide nanofibres reduces liver uptake and delivers the peptide to the brain on intravenous administration. J Control Release. 2015 Jan 10;197:87-96. doi: 10.1016/j.jconrel.2014.10.028. Epub 2014 Nov 5. PubMed PMID: 25449808.

18: Abd El-Rehim HA, Zahran DA, El-Sawy NM, Hegazy el-SA, Elbarbary AM. Gamma irradiated chitosan and its derivatives as antioxidants for minced chicken. Biosci Biotechnol Biochem. 2015;79(6):997-1004. doi: 10.1080/09168451.2014.997187. Epub 2015 Jan 6. PubMed PMID: 25562396.

19: Şalva E, Turan SÖ, Eren F, Akbuğa J. The enhancement of gene silencing efficiency with chitosan-coated liposome formulations of siRNAs targeting HIF-1α and VEGF. Int J Pharm. 2015 Jan 15;478(1):147-154. doi: 10.1016/j.ijpharm.2014.10.065. Epub 2014 Nov 13. PubMed PMID: 25445537.

20: Sahariah P, Benediktssdóttir BE, Hjálmarsdóttir MÁ, Sigurjonsson OE, Sørensen KK, Thygesen MB, Jensen KJ, Másson M. Impact of chain length on antibacterial activity and hemocompatibility of quaternary N-alkyl and n,n-dialkyl chitosan derivatives. Biomacromolecules. 2015 May 11;16(5):1449-60. doi: 10.1021/acs.biomac.5b00163. Epub 2015 Apr 16. PubMed PMID: 25830631.